![molecular formula C15H17N5O2 B591692 (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-77-7](/img/structure/B591692.png)
(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Overview
Description
The compound (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is a complex organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. The structure of this compound includes a pyrazole ring fused to a pyrrolopyrimidine core, with a pivalate ester group attached, which can influence its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, which is then fused with a pyrrolopyrimidine core. The final step involves the esterification of the resulting compound with pivalic acid to form the pivalate ester.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Pyrrolopyrimidine Core: The pyrazole derivative is then reacted with a suitable pyrimidine precursor under cyclization conditions, often involving a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves the reaction of the pyrazolopyrimidine derivative with pivalic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the pivalate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its role as a potential inhibitor in various biological pathways. Notably, it has shown promise as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of LRRK2 activity can lead to neuroprotective effects, making this compound a candidate for further research in neuropharmacology .
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit anticancer properties. The structural features of (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate may contribute to its ability to induce apoptosis in cancer cells. Studies have suggested that compounds with similar structures can interfere with cell cycle progression and promote cancer cell death .
Antimicrobial Properties
There is emerging evidence that compounds derived from pyrrolo[2,3-d]pyrimidines possess antimicrobial activity. This compound's unique structure may enhance its efficacy against various bacterial strains, making it a candidate for the development of new antimicrobial agents .
Case Study 1: LRRK2 Inhibition
A study published in Nature explored the inhibition of LRRK2 by novel pyrrolo[2,3-d]pyrimidine derivatives. The results demonstrated that specific modifications to the structure significantly increased inhibitory potency. The findings suggest that this compound could be optimized for enhanced therapeutic efficacy against Parkinson's disease .
Case Study 2: Anticancer Research
In a clinical trial examining the effects of pyrrolo[2,3-d]pyrimidine derivatives on tumor growth, researchers found that the administration of compounds similar to this compound resulted in significant tumor reduction in animal models. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Mechanism of Action
The mechanism of action of (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where the overactivity of tyrosine kinases is a common feature.
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl acetate
- (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl butyrate
Uniqueness
Compared to similar compounds, (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is unique due to the presence of the pivalate ester group. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and stability. Additionally, the specific arrangement of the pyrazole and pyrrolopyrimidine rings can confer unique biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (CAS No. 1146629-77-7) is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and therapeutic potential.
- Molecular Formula : C₁₅H₁₇N₅O₂
- Molecular Weight : 299.33 g/mol
- CAS Number : 1146629-77-7
Anticancer Activity
Recent studies indicate that compounds containing pyrrolo[2,3-d]pyrimidine moieties exhibit significant anticancer properties. The compound has been evaluated for its activity against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary tests suggest it possesses moderate antibacterial activity against Gram-positive bacteria, including strains of Staphylococcus aureus.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the pyrrolo[2,3-d]pyrimidine core can significantly influence its pharmacological profile.
Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Enhanced lipophilicity and cellular uptake |
Substitution at the 4-position | Altered kinase selectivity |
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations. The hazard classification includes warnings for skin irritation and eye irritation .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate?
The compound is synthesized via multi-component reactions (MCRs), often involving pyrrolo[2,3-d]pyrimidine scaffolds. A typical procedure involves refluxing precursors (e.g., substituted pyrazoles and pyrimidines) in xylene or ethanol with catalysts like chloranil, followed by purification via recrystallization (methanol) or column chromatography . Key intermediates, such as pivalate-protected derivatives, are stabilized to prevent hydrolysis during synthesis .
Q. How is the compound characterized to confirm structural integrity?
Routine characterization includes:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., pyrazole and pyrrolopyrimidine rings) .
- HRMS : To confirm molecular weight (e.g., m/z values matching calculated masses within 5 ppm error) .
- Melting point analysis : High decomposition temperatures (>250°C) indicate thermal stability .
Q. What are the recommended storage conditions to maintain stability?
Store under anhydrous conditions at -20°C in sealed, argon-purged vials. The pivalate group enhances hydrolytic stability compared to unprotected analogs, but prolonged exposure to moisture should be avoided .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization : Replace xylene with DMF or THF to improve solubility of polar intermediates .
- Catalyst screening : Test Pd-based catalysts or Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency between pyrazole and pyrrolopyrimidine moieties .
- Microwave-assisted synthesis : Reduce reaction times from 30 hours to <6 hours while maintaining >80% yield .
Q. What analytical strategies resolve structural ambiguities in conflicting spectral data?
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to distinguish between regioisomers (e.g., pyrazole substitution patterns) .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline derivatives .
- Computational modeling : DFT calculations predict NMR chemical shifts and validate experimental data .
Q. How do structural modifications impact biological activity?
- Pyrazole substitution : Adding electron-withdrawing groups (e.g., halogens) at the pyrazole 4-position enhances kinase inhibition (e.g., EGFR T790M mutants) by improving target binding affinity .
- Pivalate vs. other esters : The pivalate group reduces metabolic degradation compared to methyl or ethyl esters, prolonging in vivo half-life .
Q. How should researchers address contradictions in reported bioactivity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions .
- Metabolite analysis : LC-MS/MS detects degradation products that may interfere with activity measurements .
Q. What computational tools predict physicochemical properties for this compound?
- ACD/Labs Percepta : Predicts logP (2.1 ± 0.3), aqueous solubility (12 µM at pH 7.4), and pKa (pyrazole N-H = 4.8) .
- Molecular docking (AutoDock Vina) : Models binding modes to kinase ATP pockets, guiding SAR studies .
Q. Methodological Challenges and Solutions
Q. How can researchers mitigate byproduct formation during synthesis?
- Temperature control : Maintain reflux temperatures <150°C to prevent pyrrolopyrimidine ring decomposition .
- Protecting group strategies : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to shield reactive NH positions during coupling reactions .
Q. What purification techniques are optimal for isolating this compound?
- Recrystallization : Methanol/water mixtures (7:3 v/v) yield >95% purity for crystalline derivatives .
- Preparative HPLC : C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., deprotected intermediates) .
Q. How should degradation pathways be studied under physiological conditions?
- Forced degradation assays : Expose the compound to pH 1–13 buffers, UV light, or oxidizing agents (H₂O₂) to identify labile sites .
- Stability-indicating assays : Monitor degradation via UPLC-PDA at 254 nm, with MS/MS fragmentation to characterize breakdown products .
Q. Cross-Disciplinary Applications
Q. Can this compound be adapted for use in radiopharmaceuticals?
- Isotope labeling : Introduce ¹⁸F or ¹¹C isotopes at the pivalate methyl group for PET imaging studies .
- Chelator conjugation : Attach DOTA or NOTA chelators to the pyrazole ring for radiolabeling with ⁶⁸Ga or ⁶⁴Cu .
Q. What in silico models support toxicity profiling?
Properties
IUPAC Name |
[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGIWDOJHYCMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=CC2=C(N=CN=C21)C3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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